4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid
Description
Properties
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)20-11-9-18(10-12-20)19-13-15-28(16-14-19)27(31)32-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,19,25H,13-17H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEOOIWEXAHOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Physicochemical Properties
- Molecular Weight : 427.5 g/mol
- Solubility : Typically soluble in dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
- Storage : Stable at -20°C for ≤1 month or -80°C for ≤6 months.
Synthetic Methodologies
Fmoc Protection of Piperidine Derivatives
The Fmoc group is introduced to piperidine precursors using di-tert-butyl dicarbonate (Boc₂O) or Fmoc-Cl. A representative protocol involves:
- Dissolving piperidine-4-carboxylic acid in DCM with 4-dimethylaminopyridine (DMAP).
- Adding Boc₂O or Fmoc-Cl with tert-butanol to form the protected intermediate.
- Purifying via column chromatography (50% ethyl acetate/hexanes).
This method yields tert-butyl esters, which are hydrolyzed post-coupling to regenerate the benzoic acid.
Coupling to Benzoic Acid Derivatives
The benzoic acid moiety is introduced via EDCI/HOBt-mediated coupling:
- Activating 4-bromobenzoic acid with EDCI/HOBt in DCM.
- Reacting with Fmoc-piperidine-4-amine at 0°C for 2 hours.
- Isolating the product through solvent evaporation and chromatography.
Optimized Conditions :
- Temperature : 0°C → room temperature.
- Reagents : EDCI (1.2 equiv), HOBt (1.2 equiv), DIPEA (3 equiv).
Comparative Analysis of Synthesis Routes
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are utilized under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid is in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Case Study: Antimicrobial Activity
Research has shown that derivatives of benzoic acid can exhibit potent antimicrobial properties. For instance, studies on related compounds have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating strong efficacy against these pathogens .
Biological Research
In biological studies, this compound serves as a probe for imaging and tracking cellular components due to its fluorescence properties. It can be utilized to study cellular processes and interactions at a molecular level.
Example: Cellular Imaging
Fluorescent derivatives of similar compounds have been successfully employed in live-cell imaging studies, allowing researchers to visualize cellular dynamics in real-time. This application is crucial for understanding complex biological systems and disease mechanisms.
Material Science
The compound's reactivity also makes it valuable in materials science. It can be used as a building block for synthesizing advanced materials with specific properties.
Industrial Application: Polymer Synthesis
In the industrial sector, 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid can be utilized in the production of polymers or coatings that require specific mechanical or thermal properties. Its incorporation into polymer matrices can enhance material performance.
Data Table: Applications Summary
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Drug development through interaction with targets | Antimicrobial agents against Staphylococcus |
| Biological Research | Imaging and tracking cellular components | Live-cell imaging studies |
| Material Science | Building block for advanced materials | Production of specialized polymer coatings |
Mechanism of Action
The mechanism of action of 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Fmoc group can also play a role in protecting reactive sites during synthetic transformations, allowing for selective reactions to occur.
Comparison with Similar Compounds
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid can be compared with other similar compounds, such as:
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid: This compound features a methoxy group on the piperidine ring, which can influence its reactivity and applications.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: This compound contains an amino acid moiety, making it relevant in peptide synthesis and bioconjugation.
Biological Activity
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid, a compound characterized by its unique molecular structure, has garnered attention in various fields of biological research. This article delves into the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C24H23N3O4 |
| Molecular Weight | 417.46 g/mol |
| IUPAC Name | 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid |
| Appearance | Powder |
The structure features a fluorenylmethoxycarbonyl group attached to a piperidine ring, which is significant for its biological interactions.
Antibacterial Activity
Research indicates that compounds similar to 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid exhibit antibacterial properties. For instance, studies have shown that derivatives of piperidine can inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting acetylcholinesterase (AChE) and urease activities. A study highlighted that certain synthesized derivatives exhibited strong inhibitory effects on urease, with IC50 values significantly lower than standard inhibitors . This suggests potential applications in treating conditions like urea cycle disorders or as anti-infective agents.
Anticancer Properties
There is growing interest in the anticancer properties of compounds containing the piperidine moiety. Research has indicated that derivatives can induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and activation of caspases . The specific interactions of 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid with cancer-related targets warrant further investigation.
Study on Antibacterial Efficacy
In a recent study, several piperidine derivatives were synthesized and tested for antibacterial efficacy. Among them, compounds with structural similarities to 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid showed significant inhibition against Bacillus subtilis, with an IC50 value of approximately 2.14 µM compared to a control . This highlights the potential for developing new antibacterial agents based on this compound's structure.
Enzyme Inhibition Analysis
Another study focused on the enzyme inhibitory effects of synthesized piperidine derivatives. The results indicated that compounds structurally related to 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid exhibited strong urease inhibition, with some derivatives achieving IC50 values as low as 0.63 µM . This positions them as potential therapeutic agents for conditions involving urease-producing pathogens.
The biological activity of 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid can be attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to active sites on enzymes such as AChE and urease, inhibiting their function.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it may activate pathways leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[1-(Fmoc-piperidin-4-yl)]benzoic acid, and what factors influence yield optimization?
- Methodological Answer : The compound is typically synthesized via amide coupling using Fmoc-protected piperidine derivatives. For example, a protocol involves reacting 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid with a piperidine precursor in the presence of coupling agents like BOP, HOBt, or TBTU, with NEt₃ as a base in anhydrous DCM or acetonitrile . Yield optimization depends on stoichiometric ratios (1:1 for acid and amine), reaction time (12–24 hours), and purification via column chromatography . Microwave-assisted synthesis may reduce reaction times for analogous compounds .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Use multimodal characterization :
- NMR (¹H/¹³C) to confirm regiochemistry of the piperidine and benzoic acid moieties.
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS matching calculated [M+Na]⁺) .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for structurally similar Fmoc-protected piperidine derivatives .
Q. What purification strategies are effective for isolating high-purity 4-[1-(Fmoc-piperidin-4-yl)]benzoic acid?
- Methodological Answer :
- Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) resolves impurities from coupling byproducts.
- Preparative TLC or column chromatography (silica gel, eluent: DCM/MeOH 95:5) removes unreacted starting materials .
- Lyophilization ensures solvent-free final product for biological assays .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Classified as Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure .
- Use fume hoods , nitrile gloves, and eye protection.
- Emergency protocols: Immediate rinsing with water for skin/eye contact; consult poison control for ingestion .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with epigenetic reader domains or enzymes?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) using crystal structures of targets like bromodomains or histone deacetylases (HDACs).
- Prioritize the benzoic acid group for hydrogen bonding with catalytic residues and the piperidine-Fmoc moiety for hydrophobic pocket interactions .
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD values) .
Q. What strategies address discrepancies between in vitro bioactivity and solubility profiles?
- Methodological Answer :
- Structural modifications : Introduce polar groups (e.g., -OH, -COOH) to the benzoic acid or piperidine ring to enhance aqueous solubility. For example, 3,5-difluorophenyl analogs show improved solubility while retaining target affinity .
- Formulation : Use co-solvents (DMSO/PEG 400) or nanoemulsions for cellular assays .
- Data reconciliation : Compare logP values (experimental vs. computational) to identify lipophilicity-driven activity losses .
Q. How does the Fmoc group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Stability assays : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- The Fmoc group is stable in neutral to mildly acidic conditions but hydrolyzes in basic media (pH > 9), releasing piperidine-benzoic acid. Store at -20°C in anhydrous DMSO to prevent decomposition .
Q. What analytical techniques resolve conflicting data on the compound’s enantiomeric purity?
- Methodological Answer :
- Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 80:20) separates enantiomers.
- Circular dichroism (CD) confirms absolute configuration by comparing experimental spectra with DFT-simulated data .
- For ambiguous cases, synthesize both enantiomers and compare biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
